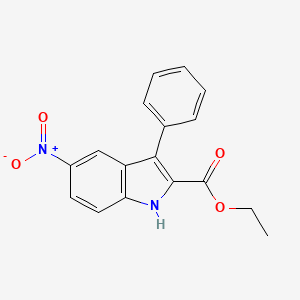

ethyl 5-nitro-3-phenyl-1H-indole-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 5-nitro-3-phenyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-2-23-17(20)16-15(11-6-4-3-5-7-11)13-10-12(19(21)22)8-9-14(13)18-16/h3-10,18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWDKSRRVDTYNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-nitro-3-phenyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions to form the indole ring. The nitro group is introduced through nitration reactions, and the ethyl ester is formed via esterification.

For instance, the reaction of 5-nitroindole-2-carboxylic acid with ethanol in the presence of sulfuric acid under reflux conditions can yield ethyl 5-nitro-1H-indole-2-carboxylate . The phenyl group can be introduced through various substitution reactions on the indole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-nitro-3-phenyl-1H-indole-2-carboxylate undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Various electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Reduction: 5-amino-3-phenyl-1H-indole-2-carboxylate.

Substitution: 3-substituted indole derivatives.

Hydrolysis: 5-nitro-3-phenyl-1H-indole-2-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 5-nitro-3-phenyl-1H-indole-2-carboxylate has shown potential as a precursor for various bioactive molecules, particularly in the development of:

- Anticancer Agents : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, making it a candidate for further pharmacological studies.

- Antimicrobial Agents : Its structural properties allow for modifications that enhance antibacterial activity against specific pathogens.

Material Science

The unique structural properties of this compound make it valuable in:

- Organic Semiconductors : Its electronic properties are being explored for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Biological Studies

The compound has been utilized in biological studies due to its ability to interact with various biological targets:

- Enzyme Inhibition : this compound inhibits cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism. This inhibition raises concerns regarding potential drug-drug interactions when co-administered with other therapeutic agents .

Case Studies

Several studies have documented the biological activity and potential applications of this compound:

- Anticancer Activity : A study demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : Research highlighted its effectiveness against Gram-positive bacteria, indicating its application in developing new antibiotics.

- Drug Interaction Studies : Investigations into its effects on cytochrome P450 enzymes revealed important implications for drug metabolism and safety profiles in clinical settings .

Wirkmechanismus

The mechanism of action of ethyl 5-nitro-3-phenyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The indole ring can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

Key structural analogues differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Ethyl 5-Nitro-3-phenyl-1H-indole-2-carboxylate and Analogues

Spectral and Physical Data

- NMR Spectroscopy : The nitro group in the target compound causes deshielding of adjacent protons, leading to downfield shifts in ¹H-NMR (e.g., H-4 and H-6 protons) compared to fluoro or chloro derivatives .

- Melting Points : Nitro-substituted indoles generally exhibit higher melting points than halogenated analogues due to stronger intermolecular interactions. For example, ethyl 5-chloro-3-propyl-1H-indole-2-carboxylate melts at 103–105°C , while nitro derivatives often exceed 200°C (exact data for the target compound is unreported).

- Solubility: The phenyl and nitro groups reduce solubility in polar solvents compared to ethyl 5-fluoroindole-2-carboxylate, which is more soluble in chloroform/methanol mixtures .

Biologische Aktivität

Ethyl 5-nitro-3-phenyl-1H-indole-2-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

This compound has the molecular formula C₁₇H₁₄N₂O₄. The compound features a nitro group at the 5-position and a phenyl group at the 3-position of the indole ring, which contribute to its unique chemical properties and moderate lipophilicity (Log P value ranging from 1.56 to 2.43) . This lipophilicity suggests good membrane permeability, making it a candidate for various biological applications.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Notably, it has been shown to inhibit specific cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial in drug metabolism. This inhibition raises concerns regarding potential drug-drug interactions when co-administered with other therapeutic agents .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. In particular, studies have shown that compounds with structural similarities can inhibit the growth of breast cancer cells (MDA-MB-231) and other cancer types by inducing apoptosis and affecting cell cycle progression .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. Preliminary studies suggest that it may reduce inflammation through mechanisms involving the inhibition of pro-inflammatory cytokines and pathways . This makes it a candidate for further research in treating inflammatory diseases.

Enzyme Inhibition

This compound's role as an enzyme inhibitor extends beyond cytochrome P450 enzymes. Its interactions with other enzymes involved in metabolic pathways may provide insights into its broader pharmacological effects .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with other indole derivatives is useful:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Nitro group at 5-position, phenyl group at 3-position | Anticancer, anti-inflammatory |

| Ethyl 5-nitro-1H-indole-2-carboxylate | Lacks phenyl group | Different biological activity |

| 5-Fluoro-3-phenyl-1H-indole-2-carboxylate | Fluorine substitution at 5-position | Altered electronic properties |

This table highlights how variations in structure can lead to differences in biological activity, emphasizing the importance of specific functional groups in determining pharmacological effects .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Anticancer Study : A study demonstrated that this compound induced apoptosis in MDA-MB-231 cells at concentrations as low as 10 μM, enhancing caspase activity significantly .

- Inflammatory Response : In vitro assays indicated that treatment with this compound reduced levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What are the established synthetic routes for ethyl 5-nitro-3-phenyl-1H-indole-2-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves multi-step reactions starting from indole derivatives. Key steps include:

- Nitro-group introduction : Electrophilic nitration at position 5 using nitric acid/sulfuric acid mixtures.

- Phenyl-group incorporation : Suzuki-Miyaura coupling or Friedel-Crafts alkylation for aryl substitution at position 3 .

- Esterification : Ethyl ester formation via carboxylate activation (e.g., using thionyl chloride followed by ethanol) .

Q. Optimization Strategies :

- Catalysts : Copper(I) iodide (CuI) enhances coupling efficiency in triazole-based indole syntheses .

- Solvent Systems : Polar aprotic solvents (DMF, PEG-400) improve solubility and reaction rates .

- Purification : Column chromatography with ethyl acetate/hexane (70:30) achieves >95% purity .

Q. Example Reaction Conditions :

| Step | Conditions | Yield |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C → RT, 2 h | 65–70% |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 h | 75% |

| Esterification | SOCl₂, ethanol, reflux, 4 h | 85% |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, and how should conflicting data be resolved?

Methodological Answer :

- Primary Techniques :

- ¹H/¹³C NMR : Assigns proton/carbon environments (e.g., nitro group deshielding at δ 8.2–8.5 ppm) .

- FTIR : Confirms nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) functional groups .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 325.0822 for C₁₇H₁₃N₂O₄⁺) .

Q. Resolving Data Conflicts :

Q. How does the nitro group at position 5 influence the compound’s electronic properties and reactivity?

Methodological Answer :

- Electronic Effects : The nitro group is strongly electron-withdrawing, reducing electron density at positions 4 and 6. This directs electrophilic attacks to position 7 .

- Reactivity Studies :

- Nucleophilic Substitution : Nitro groups activate adjacent positions for SNAr reactions (e.g., with amines) .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, altering biological activity .

Q. Computational Insights :

Advanced Research Questions

Q. What computational approaches predict the regioselectivity of reactions involving this compound?

Methodological Answer :

Q. Example Workflow :

Optimize geometry at B3LYP/6-311++G(d,p).

Compute electrostatic potential maps to visualize reactive regions.

Validate with experimental kinetics (e.g., rate constants for nitro reduction) .

Q. How can hydrogen-bonding networks in crystalline forms be analyzed to predict physicochemical stability?

Methodological Answer :

Q. Case Study :

Q. How should researchers address discrepancies between DFT-predicted and X-ray-observed bond lengths?

Methodological Answer :

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

Methodological Answer :

- Structure-Activity Relationships (SAR) :

- Nitro → Amine : Reduces cytotoxicity while retaining antimicrobial activity .

- Ester Hydrolysis : Convert ethyl ester to carboxylic acid for improved solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.